molecular formula C15H32O8P2 B8469291 Tetraethyl (dimethylethoxycarbonylethylidene)bisphosphonate

Tetraethyl (dimethylethoxycarbonylethylidene)bisphosphonate

Cat. No.: B8469291
M. Wt: 402.36 g/mol
InChI Key: MFOLGIDRWLGNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetraethyl (dimethylethoxycarbonylethylidene)bisphosphonate is a useful research compound. Its molecular formula is C15H32O8P2 and its molecular weight is 402.36 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H32O8P2

Molecular Weight

402.36 g/mol

IUPAC Name

tert-butyl 3,3-bis(diethoxyphosphoryl)propanoate

InChI

InChI=1S/C15H32O8P2/c1-8-19-24(17,20-9-2)14(12-13(16)23-15(5,6)7)25(18,21-10-3)22-11-4/h14H,8-12H2,1-7H3

InChI Key

MFOLGIDRWLGNLS-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(CC(=O)OC(C)(C)C)P(=O)(OCC)OCC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of tetraethyl methylenebisphosphonate (3.00 g, 10.4 mmol) in dry DMF (9 mL) was added NaH (60% suspension in mineral oil, 0.46 g, 11.5 mmol) portionwise. The resulting slurry was stirred for 30 min at room temperature, after which t-butyl bromoacetate (1.7 mL, 11.5 mmol) was quickly added neat. The reaction mixture was stirred for 1 h and quenched by adding 2 mL of a saturated solution of NH4Cl. The reaction mixture was evaporated and purified by flash chromatography on silica gel eluting with 5% methanol/ethyl acetate to give pure 40 (2.1 g, 50%) as a clear colourless oil. 1H NMR (400 MHz, CDCl3) δ 1.33 (bt, J=7.0, 12H), 1.46 (s, 9H), 2H), 2.76 (dt, J=16.0, 6.1, 2H), 3.07 (tt, J=24.0, 6.1, 1H), 4.10-4.25 (m, 8H).
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Yield
50%

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